5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a bromine atom, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of appropriate precursors.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving suitable precursors under controlled conditions.
Final Coupling: The final step involves coupling the benzodioxole and oxazole rings through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Uniqueness
- Structural Features : The presence of both the benzodioxole and oxazole rings, along with the bromine atom, gives this compound unique chemical and physical properties.
- Reactivity : The compound’s reactivity profile, including its ability to undergo various chemical reactions, distinguishes it from similar compounds.
- Applications : Its diverse applications in scientific research and industry highlight its uniqueness and potential.
Properties
CAS No. |
936083-41-9 |
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Molecular Formula |
C14H14BrNO7 |
Molecular Weight |
388.17 g/mol |
IUPAC Name |
5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO7/c1-5-8(14(17)18)16-23-9(5)6-7(15)11-13(22-4-21-11)12(20-3)10(6)19-2/h5,9H,4H2,1-3H3,(H,17,18) |
InChI Key |
MWEVUXJHTNMXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C(=O)O)C2=C(C(=C3C(=C2Br)OCO3)OC)OC |
Origin of Product |
United States |
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